(S)-(+)-2-Phenylglycinol

Chiral Sensing Fluorescence Spectroscopy Enantiomer Discrimination

Mandatory for stereoselective synthesis — (S)-(+)-2-Phenylglycinol is a chiral amino alcohol building block for manufacturing phosphine-oxazoline and bisoxazoline ligands with up to 97% ee and 98% yield. It serves as a chiral resolving agent and chiral purity sensor. ⚠ Substituting (R)-enantiomer or racemic mixture leads to opposite stereochemistry and failed chiral induction. ✓ Only this (S)-enantiomer ensures the required chirality for ligand and API synthesis.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 20989-17-7
Cat. No. B019229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-2-Phenylglycinol
CAS20989-17-7
SynonymsL-(+)-a-Phenylglcinol;  L-β-Amino-phenethyl Alcohol;  (+)-(S)-2-Amino-2-phenylethanol;  (1S)-2-Amino-2-phenylethanol;  (2S)-Phenylglycinol;  (S)-(+)-2-Phenylglycinol;  (S)-.beta.-Aminobenzeneethanol;  [(S)-2-Hydroxy-1-phenylethyl]amine; 
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)N
InChIInChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1
InChIKeyIJXJGQCXFSSHNL-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(+)-2-Phenylglycinol (CAS 20989-17-7): Core Chemical and Physical Profile for Procurement Decisions


(S)-(+)-2-Phenylglycinol is a chiral amino alcohol and a versatile building block in asymmetric synthesis, functioning as both a chiral auxiliary and a ligand precursor . It is a white to light yellow crystalline powder with a melting point range of 72-79°C and a molecular weight of 137.18 g/mol . A key identifier is its specific optical rotation, reported as +33° (c=0.75, 1M HCl) [1]. It is classified as a combustible solid (Storage Class 11) [2] and is typically stored under ambient conditions but is sensitive to air .

(S)-(+)-2-Phenylglycinol (CAS 20989-17-7): Why Its (R)-Enantiomer and Achiral Analogs Are Not Interchangeable


In asymmetric synthesis, the (R)- and (S)-enantiomers of phenylglycinol are not interchangeable due to their opposite stereochemical induction, which can lead to the production of the undesired enantiomer of a target molecule [1]. Substituting with a non-chiral analog eliminates the stereochemical control essential for producing enantiomerically pure compounds, thereby defeating the purpose of its use in chiral resolution, asymmetric catalysis, and as a chiral building block for pharmaceutical synthesis . Therefore, the specific enantiomer (S)-(+)-2-Phenylglycinol is mandatory for achieving the desired stereochemical outcome in established synthetic routes and for maintaining consistency in research and industrial processes [2].

(S)-(+)-2-Phenylglycinol (CAS 20989-17-7): A Quantitative Evidence Guide for Scientific Selection


Enantioselective Fluorescent Sensing: (S)-Phenylglycinol Elicits a 2.05-Fold Stronger Signal than (R)-Phenylglycinol

In a study of chiral polymer-based fluorescence sensors, both polymer P-1 and P-2 exhibited a more sensitive response to (S)-phenylglycinol compared to its (R)-enantiomer [1]. The enantiomeric fluorescence difference ratio (ef) was quantified as 1.84 for P-1 and 2.05 for P-2, directly demonstrating the superior sensitivity for detecting the (S)-enantiomer [1].

Chiral Sensing Fluorescence Spectroscopy Enantiomer Discrimination

Biocatalytic Production Efficiency: (R)-Phenylglycinol Outperforms (S)-Phenylglycinol in Enzymatic Cascades

A study on the bioproduction of enantiopure phenylglycinols from styrene using engineered E. coli strains reported significant differences in production yield and enantiomeric excess between the two enantiomers [1]. The (R)-enantiomer was produced at a concentration of 1015 mg/L with >99% enantiomeric excess (ee), while the (S)-enantiomer was produced at 315 mg/L with 91% ee [1].

Biocatalysis Enzymatic Synthesis Green Chemistry

Enantioselective Gel Collapsing: Visual Discrimination Enabled by (S)-Phenylglycinol but Not the (R)-Enantiomer

A study on chiral molecular gels demonstrated a stark functional difference between the enantiomers: (S)-phenylglycinol was able to collapse the gel network of a specific Cu(II) complex, while (R)-phenylglycinol could not . This provides a basis for visual chiral discrimination .

Chiral Discrimination Supramolecular Gels Visual Sensing

(S)-(+)-2-Phenylglycinol (CAS 20989-17-7): Key Application Scenarios for Research and Industry


Asymmetric Hydrogenation Catalyst Development

(S)-(+)-2-Phenylglycinol is a preferred starting material for synthesizing chiral phosphine-oxazoline ligands used in Ir-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids, achieving up to 97% enantiomeric excess (ee) and 98% yield [1].

Synthesis of Chiral, Unsymmetrical Bisoxazolines

The compound is explicitly used for the synthesis of chiral, unsymmetrical bisoxazolines, which are valuable ligands in asymmetric catalysis [1].

Resolution of Racemic Acids via Easily Hydrolyzed Amides

(S)-(+)-2-Phenylglycinol is used as a chiral resolving agent for racemic acids, forming diastereomeric amides that can be separated and then hydrolyzed to yield the enantiopure acids [1].

Fluorescence-Based Chiral Sensing and Enantiomer Composition Determination

The (S)-enantiomer elicits a significantly stronger fluorescence response (up to 2.05-fold higher) than the (R)-enantiomer in certain chiral polymer sensors, enabling its use for determining enantiomeric purity and composition [1].

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